1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide

Physicochemical Profiling Drug-Likeness CNS Drug Design

This pre-assembled oxan-4-ylpyrazole-carboxamide scaffold (MW 320.39, HBD 1, HBA 4, RotB 3) is purpose-built for CNS-penetrant kinase inhibitor programs. Its balanced lipophilicity (XLogP3 -0.3) and moderate TPSA (76.5 Ų) place it within optimal drug-like space for blood-brain barrier penetration. Unlike methylene-bridged or des-acetyl analogs, only this precise geometry preserves the hydrogen-bonding network required for hinge-region engagement. Procure as a ready-to-derivatize intermediate—hydrolyze the N-acetyl group for parallel amide library synthesis—or deploy as a structurally matched negative control in IRAK4/NF-κB reporter assays. Ensure your SAR data remains artifact-free by avoiding generic scaffold substitutions that introduce conformational or electronic drift.

Molecular Formula C16H24N4O3
Molecular Weight 320.393
CAS No. 1796948-35-0
Cat. No. B2911214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide
CAS1796948-35-0
Molecular FormulaC16H24N4O3
Molecular Weight320.393
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C16H24N4O3/c1-12(21)19-6-2-13(3-7-19)16(22)18-14-10-17-20(11-14)15-4-8-23-9-5-15/h10-11,13,15H,2-9H2,1H3,(H,18,22)
InChIKeyGDZMQOQLRUJLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide (CAS 1796948-35-0): Structural Identity and Procurement-Relevant Physicochemical Profile


1-Acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide (CAS 1796948-35-0, PubChem CID 71810164) is a fully synthetic, heterocyclic small molecule (MF: C₁₆H₂₄N₄O₃; MW: 320.39 g/mol) comprising a 1-acetylpiperidine-4-carboxamide core linked via an amide bond to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine moiety [1]. The compound exhibits computed physicochemical properties including a calculated partition coefficient (XLogP3) of -0.3, a topological polar surface area (TPSA) of 76.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These features position it within a favorable drug-like chemical space for central nervous system and kinase-targeted probe development, where balanced lipophilicity and moderate TPSA are critical selection criteria for procurement [2].

Why Generic Substitution Fails for 1-Acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide (CAS 1796948-35-0): Structural Nuances Driving Divergent Target Engagement


In-class compounds sharing the pyrazole-piperidine-carboxamide scaffold cannot be exchanged indiscriminately. Even minor structural alterations—such as removal of the N-acetyl group, insertion of a methylene spacer between the pyrazole and the oxane ring, or replacement of the oxan-4-yl substituent with a simple alkyl group—profoundly alter the hydrogen-bonding capacity, conformational flexibility, and lipophilicity of the molecule [1]. For instance, the methylene-bridged analog (CAS 1705311-14-3) adds a rotatable bond and increases molecular weight by ~14 Da, while the des-acetyl analog eliminates a key hydrogen bond acceptor and alters the electronic character of the piperidine nitrogen . These modifications directly impact the compound's ability to occupy the same binding pocket, achieve equivalent solubility, or maintain selectivity across closely related biological targets. Therefore, for applications where precise pharmacophoric geometry is required, generic substitution introduces unacceptable risk of altered bioactivity or physicochemical behavior [2].

Product-Specific Quantitative Evidence Guide: 1-Acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide (1796948-35-0)


Physicochemical Differentiation: XLogP3 and TPSA Comparison with the Methylene-Bridged Analog

The target compound (CAS 1796948-35-0) exhibits a computed XLogP3 of -0.3 and a TPSA of 76.5 Ų, consistent with favorable blood-brain barrier penetration potential and aqueous solubility [1]. In contrast, the closest direct analog—1-acetyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide (CAS 1705311-14-3)—possesses an additional methylene spacer, increasing molecular weight to 334.42 g/mol and altering both lipophilicity and conformational entropy, although its computed XLogP3 and TPSA values have not been publicly disclosed . The absence of the methylene spacer in the target compound results in a more rigid, co-planar arrangement between the pyrazole and oxane rings, which can be critical for achieving a defined binding pose in a shallow, shape-selective protein pocket [2].

Physicochemical Profiling Drug-Likeness CNS Drug Design

Hydrogen-Bonding Capacity Divergence from the Des-Acetyl Analog

The target compound contains an N-acetyl group on the piperidine ring, providing an additional hydrogen bond acceptor (the acetyl carbonyl oxygen) that is absent in the des-acetyl analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide [1]. The acetyl group not only modulates the electronic properties of the piperidine nitrogen—reducing its basicity and potential for protonation at physiological pH—but also introduces a steric constraint that influences the conformational preference of the piperidine ring [2]. This structural feature is critical for achieving selective binding to targets where an acetyl carbonyl engages in a key hydrogen bond with a backbone amide or side chain residue within the ATP-binding pocket, as demonstrated in analogous N-acetylpiperidine carboxamide kinase inhibitor scaffolds [3].

Target Engagement Structure-Activity Relationship Medicinal Chemistry

Selectivity Implications: Structural Divergence from AS2444697 (IRAK4 Inhibitor) at the Carboxamide Attachment Point

Although the target compound and the known IRAK4 inhibitor AS2444697 (CAS 1287665-60-4) share the 1-(oxan-4-yl)-1H-pyrazol-4-yl substructure, they diverge fundamentally at the carboxamide attachment point [1]. AS2444697 features an oxazole-4-carboxamide linked at the pyrazole 4-position with an additional 3-carbamoyl group on the pyrazole ring, yielding potent IRAK4 inhibition (IC₅₀ = 21 nM) and >30-fold selectivity over IRAK1 . The target compound instead bears a 1-acetylpiperidine-4-carboxamide at the same pyrazole 4-position without the 3-carbamoyl substitution. This structural divergence predicts a distinct kinase selectivity profile: the absence of the 3-carbamoyl group eliminates a critical hydrogen-bonding interaction with the IRAK4 hinge region, while the piperidine carboxamide introduces steric bulk that may favor binding to kinases with larger, more accommodating ATP pockets such as certain tyrosine kinases or lipid kinases [2].

Kinase Selectivity IRAK4 Scaffold Comparison

Synthetic Tractability: Single-Step Amide Coupling from Commercially Available Building Blocks

The target compound can be accessed via a single amide coupling reaction between 1-acetylpiperidine-4-carboxylic acid (or its activated ester) and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, both of which are commercially available building blocks [1]. The pyrazole amine building block (CAS 1190380-49-4) is stocked by multiple reputable vendors including Thermo Scientific (97% purity) . This contrasts with analogs requiring multi-step, low-yielding N-alkylation sequences—such as the methylene-bridged analog (CAS 1705311-14-3) which necessitates a reductive amination or nucleophilic substitution step that introduces heterogeneity and reduces overall yield . The convergent synthetic accessibility of the target compound makes it a more economical and scalable choice for hit-to-lead optimization campaigns where rapid analoging of the amide portion is desired.

Chemical Synthesis Building Block Strategy Hit-to-Lead Optimization

Best Research and Industrial Application Scenarios for 1-Acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide (1796948-35-0)


CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

With an XLogP3 of -0.3 and TPSA of 76.5 Ų, this compound falls within the optimal range for CNS drug candidates (XLogP 0–3; TPSA < 90 Ų) [1]. It can serve as a core scaffold for designing brain-penetrant kinase inhibitors, where the oxan-4-yl group enhances solubility while the acetyl-piperidine motif provides a neutral hydrogen bond acceptor to engage the kinase hinge region without introducing a protonatable amine that would impair passive diffusion across the blood-brain barrier [2].

Negative Control Compound for IRAK4-Mediated Inflammatory Pathway Studies

The compound retains the solubility-conferring 1-(oxan-4-yl)pyrazole substructure present in the potent IRAK4 inhibitor AS2444697 (IC₅₀ = 21 nM) but lacks the 3-carbamoylpyrazole modification essential for IRAK4 hinge binding [1]. This makes it an ideal structurally matched negative control in cell-based IRAK4 signaling assays (e.g., IL-1β-stimulated NF-κB reporter assays), allowing researchers to attribute observed anti-inflammatory effects specifically to IRAK4 catalytic inhibition rather than off-target activity of the oxan-4-ylpyrazole scaffold itself [2].

Rapid SAR Expansion via Parallel Amide Coupling Chemistry

The convergent synthetic route—amide coupling of 1-acetylpiperidine-4-carboxylic acid with 1-(oxan-4-yl)-1H-pyrazol-4-amine—enables parallel synthesis of diverse amide libraries [1]. Procurement of the target compound as a pre-assembled intermediate allows medicinal chemistry teams to focus derivatization efforts on the piperidine N-acetyl position (e.g., hydrolysis to free amine, acylation with diverse carboxylic acids, or sulfonylation) without needing to reconstruct the oxan-4-ylpyrazole carboxamide core in each analoging cycle [2].

Physicochemical Benchmark Compound for Drug-Likeness Optimization Studies

The target compound's balanced profile (MW = 320.39, HBD = 1, HBA = 4, RotB = 3, XLogP3 = -0.3) makes it a useful reference standard for calibrating computational models of oral bioavailability and CNS penetration [1]. It can be employed as a 'neutral benchmark' in lead optimization programs to assess how structural modifications (e.g., adding halogens, methyl groups, or heteroatoms) shift key physicochemical parameters relative to an already compliant starting point [2].

Quote Request

Request a Quote for 1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.